molecular formula C32H25N5O4S B11425750 (2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11425750
M. Wt: 575.6 g/mol
InChI Key: UEHWLEDSESMSES-USHMODERSA-N
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Description

The compound (2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features a unique structure that combines multiple functional groups, including a pyrazole ring, a thiazolo[3,2-b][1,2,4]triazine core, and various substituents that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

    Construction of the Thiazolo[3,2-b][1,2,4]triazine Core: This step involves the cyclization of a thiosemicarbazide derivative with a suitable aldehyde or ketone.

    Introduction of Substituents: The allyloxy and methoxybenzyl groups are introduced through nucleophilic substitution reactions, often using alkyl halides or sulfonates as electrophiles.

    Final Assembly: The final step involves the condensation of the pyrazole and thiazolo[3,2-b][1,2,4]triazine intermediates under basic or acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy and methoxybenzyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolo[3,2-b][1,2,4]triazine core, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, sulfonates, or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes, receptors, and pathogens.

Medicine

In medicine, the compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activity. Its structure allows for the modulation of its biological activity through structural modifications.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of (2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-({3-[4-(methoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-2-({3-[4-(ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The uniqueness of (2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific combination of functional groups and structural motifs. This combination imparts unique chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C32H25N5O4S

Molecular Weight

575.6 g/mol

IUPAC Name

(2Z)-6-[(4-methoxyphenyl)methyl]-2-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C32H25N5O4S/c1-3-17-41-26-15-11-22(12-16-26)29-23(20-36(35-29)24-7-5-4-6-8-24)19-28-31(39)37-32(42-28)33-30(38)27(34-37)18-21-9-13-25(40-2)14-10-21/h3-16,19-20H,1,17-18H2,2H3/b28-19-

InChI Key

UEHWLEDSESMSES-USHMODERSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)OCC=C)C6=CC=CC=C6)/SC3=NC2=O

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)OCC=C)C6=CC=CC=C6)SC3=NC2=O

Origin of Product

United States

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